2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a furan ring, an oxazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions. Common reagents might include methoxyphenol, furan derivatives, and morpholine, with catalysts and solvents facilitating the reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other furan-oxazole derivatives with different substituents. Examples could be:
- 2-(5-((4-Hydroxyphenoxy)methyl)furan-2-yl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile
- 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile
Uniqueness
The uniqueness of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-27-16-2-4-17(5-3-16)29-15-18-6-7-20(30-18)22-25-19(14-23)21(31-22)24-8-9-26-10-12-28-13-11-26/h2-7,24H,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAULSWHNLGPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCN4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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